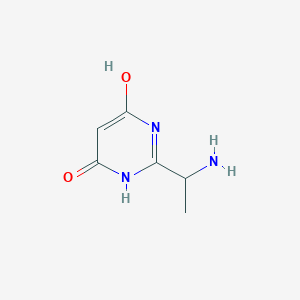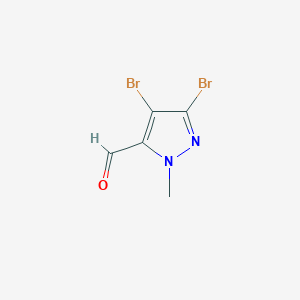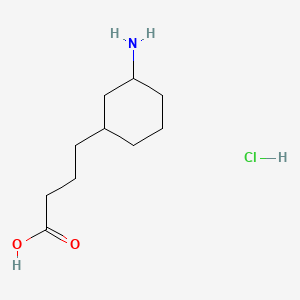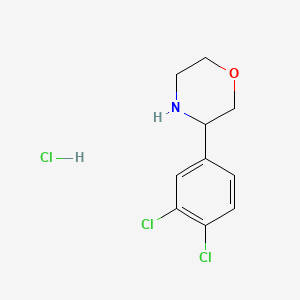![molecular formula C7H11BrO B13506472 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane is an organic compound with the molecular formula C_7H_11BrO It is a cyclopropane derivative where a bromine atom and a prop-2-en-1-yloxy group are attached to the same carbon atom
Méthodes De Préparation
The synthesis of 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropane derivatives and allyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane can be compared with similar compounds such as:
1-Bromo-2-methylpropane: This compound has a similar bromine substitution but lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: This compound has a similar prop-2-yn-1-yloxy group but is attached to a benzene ring, leading to different chemical properties and reactivity.
1-Bromo-2-propanol: This compound has a hydroxyl group instead of the prop-2-en-1-yloxy group, resulting in different chemical behavior and applications.
Propriétés
Formule moléculaire |
C7H11BrO |
|---|---|
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
1-bromo-1-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H11BrO/c1-2-5-9-6-7(8)3-4-7/h2H,1,3-6H2 |
Clé InChI |
JJFYIFMYZYEVHL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC1(CC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


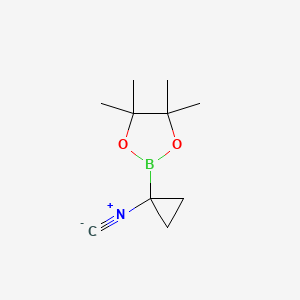
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
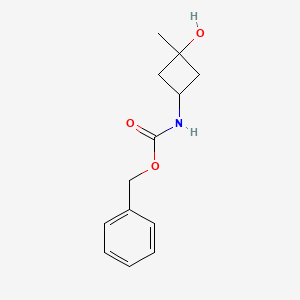
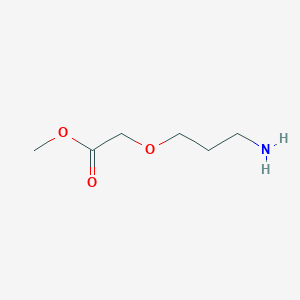
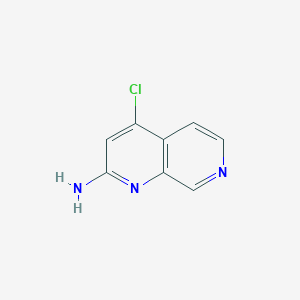
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
